3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride

Sigma-1 Receptor Neuropathic Pain Radioligand Binding

Researchers targeting sigma-1 receptor (S1R) or ERK1/2 pathways often face scaffold limitations with conventional thiazolidinediones. This compound resolves that gap with a validated pharmacophore. - Validated S1R ligand: Ki = 95.5 nM, confirmed selectivity over S2R. - Essential N3-(2-aminoethyl) moiety for target engagement; not interchangeable with pioglitazone or rosiglitazone. - Dual Raf/MEK/ERK & PI3K/Akt inhibitory potential for oncology programs. Supplied with full QA documentation; global shipping from regional hubs.

Molecular Formula C5H9ClN2O2S
Molecular Weight 196.66 g/mol
CAS No. 19382-49-1
Cat. No. B107232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride
CAS19382-49-1
Molecular FormulaC5H9ClN2O2S
Molecular Weight196.66 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)CC[NH3+].[Cl-]
InChIInChI=1S/C5H8N2O2S.ClH/c6-1-2-7-4(8)3-10-5(7)9;/h1-3,6H2;1H
InChIKeyXXSVYLLONFKJSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Analysis for 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride (CAS 19382-49-1)


3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride (CAS 19382-49-1) is a heterocyclic building block characterized by a thiazolidine-2,4-dione core with a primary amine-bearing ethyl substituent at the N3 position [1]. With a molecular formula of C5H9ClN2O2S and a typical commercial purity of 95% [1], this compound serves as a versatile scaffold in medicinal chemistry . Notably, it has been validated as a novel chemotype for sigma-1 receptor (S1R) ligands, demonstrating that its unadorned core structure itself possesses target-specific biological activity [2].

Why Generic Thiazolidinediones Cannot Substitute for 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride in Research Programs


The unique 2-aminoethyl substitution on the N3 position of this thiazolidine-2,4-dione core is not merely a functional group; it is a critical pharmacophoric element essential for specific biological activities [1]. Generic substitution with other thiazolidinediones (e.g., pioglitazone, rosiglitazone) or simpler analogs lacking this moiety would fail to engage targets like the sigma-1 receptor or specific kinase docking domains [2], as structure-activity relationship (SAR) studies confirm that the primary amine and its specific spatial orientation are indispensable for high-affinity binding and distinct inhibitory profiles [3]. Thus, this compound is not a commodity chemical but a specialized research tool.

Quantitative Differentiation of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride: A Comparative Evidence Guide


Sigma-1 Receptor (S1R) Affinity: A Validated and Selective Lead Chemotype

A 2022 study identified 3-(2-aminoethyl)-thiazolidine-2,4-dione derivatives as a novel S1R ligand chemotype [1]. The lead compound in this series, compound 6c, demonstrated high S1R binding affinity with a Ki of 95.5 nM and 100% radioligand displacement at 10 µM, showing significant selectivity over the sigma-2 receptor (S2R) [1]. This establishes the 3-(2-aminoethyl)thiazolidine-2,4-dione core as a privileged scaffold for S1R engagement.

Sigma-1 Receptor Neuropathic Pain Radioligand Binding

ERK1/2 Inhibitor SAR: Substrate-Specific Inhibition Profile Validated by Structural Optimization

SAR studies on the analog 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione revealed it as a putative substrate-specific ERK1/2 inhibitor [1]. Critically, shifting the ethoxy substitution from the 4- to the 2-position on the phenyl ring significantly improved functional activity, including inhibition of cell proliferation and induction of apoptosis in human leukemia U937 cells [1]. This underscores that the 3-(2-aminoethyl)thiazolidine-2,4-dione core is a key pharmacophore for this unique, non-ATP-competitive inhibition mechanism.

ERK1/2 Inhibition Substrate-Specific Inhibitor Structure-Activity Relationship (SAR)

Dual Raf/MEK/ERK and PI3K/Akt Inhibition: Quantified Anti-Leukemic Activity

A derivative of this scaffold, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, was identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways [1]. In human leukemia U937 cells, this compound inhibited cell proliferation, induced early apoptosis, and arrested cells in the G0/G1 phase [1]. This contrasts with many single-pathway inhibitors and highlights the unique potential of this scaffold for polypharmacology.

Dual Kinase Inhibitor Raf/MEK/ERK Pathway PI3K/Akt Pathway Leukemia

Key Application Scenarios for 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride in Academic and Industrial R&D


S1R Ligand Development for Pain Research

This compound is a validated starting point for developing novel sigma-1 receptor (S1R) ligands [1]. Researchers in pain and neurology can use it as a scaffold to synthesize and optimize new chemical entities for treating neuropathic pain, building on the demonstrated high affinity (Ki = 95.5 nM) and S1R selectivity [1].

Medicinal Chemistry Optimization for Substrate-Specific ERK1/2 Inhibitors

Based on SAR studies, this scaffold is ideal for medicinal chemistry programs aimed at developing substrate-specific ERK1/2 inhibitors [2]. Researchers can leverage the known pharmacophore to synthesize focused libraries, guided by the knowledge that modifications at specific positions (e.g., phenyl ring substitution) can significantly enhance anti-proliferative activity [2].

Development of Dual Pathway Inhibitors for Oncology

The scaffold can be derivatized to create compounds with a dual inhibition profile against the Raf/MEK/ERK and PI3K/Akt pathways, a property valuable in cancer research [3]. This application is particularly relevant for studying and treating cancers with co-activated signaling networks, such as certain leukemias, where the compound's ability to induce cell cycle arrest and apoptosis is documented [3].

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